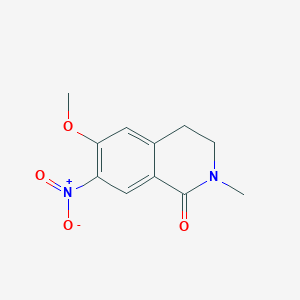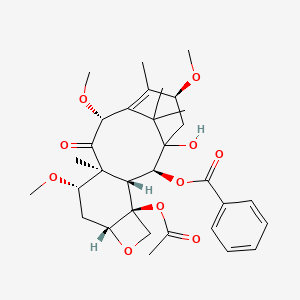![molecular formula C15H14N2OS B14080229 N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalenylidene moiety linked to a thiophenecarbohydrazide group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide typically involves the condensation of 3,4-dihydro-1(2H)-naphthalenone with 2-thiophenecarbohydrazide. This reaction is often carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism by which N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3,4-dihydro-1(2H)-naphthalenone: A precursor in the synthesis of the target compound.
2-thiophenecarbohydrazide: Another precursor used in the synthesis.
Naphthoquinone derivatives: Structurally related compounds with similar oxidation states.
Uniqueness
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide is unique due to its combined naphthalenylidene and thiophenecarbohydrazide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in related compounds, making it a valuable molecule for further research and development.
特性
分子式 |
C15H14N2OS |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N2OS/c18-15(14-9-4-10-19-14)17-16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,18)/b16-13- |
InChIキー |
GBCBWIMBURGMRR-SSZFMOIBSA-N |
異性体SMILES |
C1CC2=CC=CC=C2/C(=N\NC(=O)C3=CC=CS3)/C1 |
正規SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C3=CC=CS3)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)


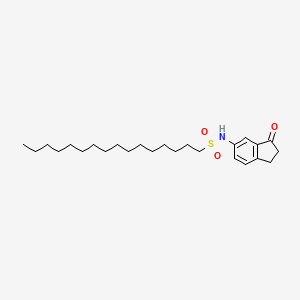
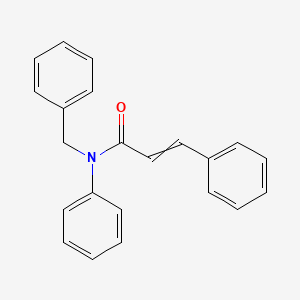

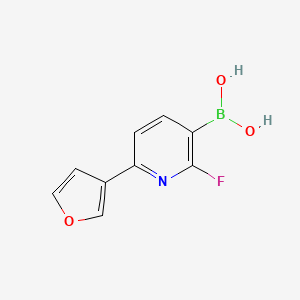

![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
